molecular formula C11H14N4 B13971075 5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine

5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine

Cat. No.: B13971075
M. Wt: 202.26 g/mol
InChI Key: DHCGSJBIJFNWCU-UHFFFAOYSA-N
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Description

5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Isopropyl-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-(1-propan-2-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H14N4/c1-8(2)15-7-10(6-14-15)9-3-4-11(12)13-5-9/h3-8H,1-2H3,(H2,12,13)

InChI Key

DHCGSJBIJFNWCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CN=C(C=C2)N

Origin of Product

United States

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